molecular formula C22H24N2S2 B11642843 3,4-dimethyl-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline

3,4-dimethyl-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline

Cat. No.: B11642843
M. Wt: 380.6 g/mol
InChI Key: JYRCJIXSBUWKPH-UHFFFAOYSA-N
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Description

  • This compound is a complex organic molecule with a unique structure. Let’s break it down:
    • The core structure consists of a quinoline ring fused with a dithioloquinoline moiety.
    • The “3,4-dimethyl” indicates methyl groups at positions 3 and 4 on the quinoline ring.
    • The “N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]” part signifies an aniline derivative attached to the quinoline ring.
  • Overall, this compound combines aromatic, heterocyclic, and aniline features.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are scarce in the literature. it likely involves multi-step reactions.
    • Industrial production methods may involve modifications of existing synthetic pathways or novel approaches.
  • Chemical Reactions Analysis

    • Reactions:

        Oxidation: It may undergo oxidation at the aniline nitrogen or other positions.

        Reduction: Reduction of the quinoline or dithioloquinoline rings.

        Substitution: Substitution reactions (e.g., halogenation, alkylation) at various positions.

    • Common reagents:
      • Oxidants (e.g., KMnO₄, PCC), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., Grignard reagents).
    • Major products:
      • Various derivatives with modified functional groups.
  • Scientific Research Applications

      Chemistry: As a versatile building block for designing new molecules.

      Biology: Potential bioactivity (e.g., as ligands for receptors or enzymes).

      Medicine: Investigate its pharmacological properties (e.g., anticancer, antimicrobial).

      Industry: Explore applications in materials science (e.g., organic semiconductors).

  • Mechanism of Action

    • Not well-documented, but it likely interacts with biological targets (e.g., proteins, DNA) due to its complex structure.
    • Further research is needed to elucidate its precise mechanism.
  • Comparison with Similar Compounds

    • Similar compounds are rare due to its intricate structure.
    • No direct analogs, but related quinoline-based molecules exist.

    Properties

    Molecular Formula

    C22H24N2S2

    Molecular Weight

    380.6 g/mol

    IUPAC Name

    N-(3,4-dimethylphenyl)-4,4,7,8-tetramethyl-5H-dithiolo[3,4-c]quinolin-1-imine

    InChI

    InChI=1S/C22H24N2S2/c1-12-7-8-16(9-13(12)2)23-21-19-17-10-14(3)15(4)11-18(17)24-22(5,6)20(19)25-26-21/h7-11,24H,1-6H3

    InChI Key

    JYRCJIXSBUWKPH-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C=C(C=C1)N=C2C3=C(C(NC4=C3C=C(C(=C4)C)C)(C)C)SS2)C

    Origin of Product

    United States

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